

Haliangicin D: An In-depth Technical Guide to its Discovery and Origin

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Compound of Interest

Compound Name: *Haliangicin D*

Cat. No.: B15582485

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Abstract

Haliangicin D, a notable member of the haliangicin family of antifungal metabolites, represents a significant discovery from marine myxobacteria. This technical guide provides a comprehensive overview of **Haliangicin D**, focusing on its discovery as part of an inseparable mixture of geometrical isomers (Haliangicins B-D), its microbial origin, biosynthesis, and mechanism of action. This document consolidates available quantitative data, details experimental protocols for production and isolation, and presents visual diagrams of key pathways to serve as a valuable resource for ongoing research and drug development endeavors.

Discovery and Origin

Haliangicin D was first reported in 2003 as a novel β -methoxyacrylate-type polyene antibiotic isolated from the marine myxobacterium *Haliangium ochraceum*.^[1] Initially, the producing organism was identified as *Haliangium luteum*.^[2] It was discovered during an investigation into the secondary metabolites of this unique microorganism. Notably, **Haliangicin D** is a geometrical isomer of the polyene moiety of haliangicin and co-occurs with its isomers, Haliangicin B and C, as an inseparable mixture.^[1] This mixture of cis and trans epoxide isomers presented a significant challenge in their individual characterization.^[1]

The producing organism, *Haliangium ochraceum*, is a moderately halophilic myxobacterium, requiring a saline environment for growth and metabolite production, with optimal growth observed at a 2-3% NaCl concentration.[3]

Quantitative Data

Quantitative analysis of the biological activity of the Haliangicin isomers has been conducted, primarily focusing on their antifungal properties. The following table summarizes the available data for the inseparable mixture of Haliangicins B-D in comparison to the parent compound, Haliangicin.

Compound/Mixture	Test Organism	Activity (MIC, μ g/mL)
Haliangicin	<i>Mortierella ramanniana</i>	0.78
Haliangicin B-D Mixture	<i>Mortierella ramanniana</i>	3.13
Haliangicin	<i>Pythium debaryanum</i>	0.78
Haliangicin B-D Mixture	<i>Pythium debaryanum</i>	1.56
Haliangicin	<i>Aspergillus niger</i>	1.56
Haliangicin B-D Mixture	<i>Aspergillus niger</i>	6.25
Haliangicin	<i>Candida albicans</i>	>50
Haliangicin B-D Mixture	<i>Candida albicans</i>	>50
Haliangicin	<i>Saccharomyces cerevisiae</i>	12.5
Haliangicin B-D Mixture	<i>Saccharomyces cerevisiae</i>	50
Haliangicin	<i>Bacillus subtilis</i>	>50
Haliangicin B-D Mixture	<i>Bacillus subtilis</i>	>50
Haliangicin	<i>Escherichia coli</i>	>50
Haliangicin B-D Mixture	<i>Escherichia coli</i>	>50

Experimental Protocols

Cultivation and Fermentation of *Haliangium ochraceum*

This protocol is based on established methods for the cultivation of *Haliangium ochraceum* and production of haliangicins.

Materials:

- *Haliangium ochraceum* strain
- Modified VY/2 agar medium:
 - Baker's Yeast: 5 g/L
 - Cyanocobalamin (Vitamin B12): 0.5 mg/L
 - Agar: 15 g/L
 - Natural seawater (or artificial seawater with 2-3% NaCl)
- Production medium (liquid): Same composition as modified VY/2 agar but without agar.
- 2 L flasks
- Incubator shaker

Procedure:

- Prepare the modified VY/2 agar medium and sterilize by autoclaving.
- Aseptically inoculate the agar plates with *Haliangium ochraceum*.
- Incubate the plates at 30°C until sufficient growth is observed.
- Prepare the liquid production medium in 2 L flasks (e.g., 500 mL medium per flask).
- Inoculate the liquid medium with a portion of the agar culture.
- Incubate the flasks at 30°C with shaking at 180 rpm for 14 days.

Extraction and Isolation of Haliangicin B-D Mixture

This protocol outlines the general procedure for extracting and isolating the mixture of Haliangicin isomers.

Materials:

- Fermentation broth from *Haliangium ochraceum* culture
- Methanol
- Ethyl acetate
- Hexane
- Silica gel for column chromatography
- Reversed-phase HPLC system

Procedure:

- Harvest the fermentation broth, including cells and resin, by filtration.
- Extract the collected cells and resin exhaustively with methanol at room temperature.
- Combine the methanolic extracts and concentrate under reduced pressure to obtain a crude extract.
- Partition the crude extract between n-hexane and 90% aqueous methanol.
- Separate the aqueous methanol layer and further extract with ethyl acetate.
- Concentrate the ethyl acetate fraction to yield a semi-purified extract.
- Subject the semi-purified extract to silica gel column chromatography using a step-gradient of n-hexane and ethyl acetate.
- Monitor the fractions by thin-layer chromatography (TLC) and combine those containing the haliangicin isomers.

- Further purify the combined fractions using reversed-phase HPLC with a methanol-water gradient to isolate the inseparable mixture of Haliangicins B-D.

Antifungal Activity Assay (Broth Microdilution)

Materials:

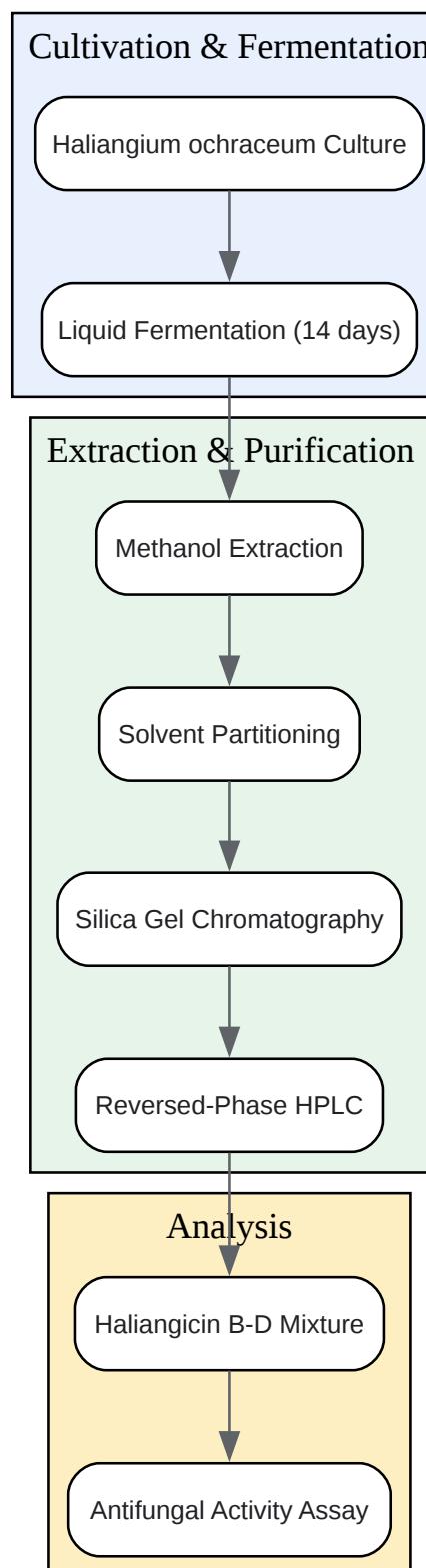
- Isolated Haliangicin B-D mixture
- Test fungi (e.g., *Mortierella ramanniana*, *Pythium debaryanum*, *Aspergillus niger*)
- Appropriate fungal growth medium (e.g., Potato Dextrose Broth)
- 96-well microplates
- Spectrophotometer

Procedure:

- Prepare a stock solution of the Haliangicin B-D mixture in a suitable solvent (e.g., DMSO).
- Perform serial two-fold dilutions of the stock solution in the fungal growth medium in the wells of a 96-well plate.
- Prepare a standardized inoculum of the test fungus.
- Add the fungal inoculum to each well.
- Include positive (no drug) and negative (no inoculum) controls.
- Incubate the plates at the optimal temperature for the specific fungus for 24-48 hours.
- Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the Haliangicin B-D mixture that completely inhibits visible growth of the fungus.

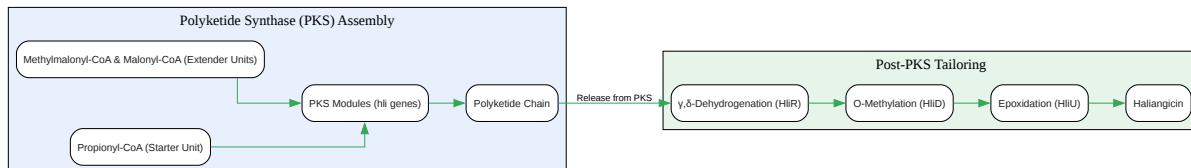
Visualizations

Experimental Workflow

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Caption: Experimental workflow for the production and analysis of the Haliangicin B-D mixture.

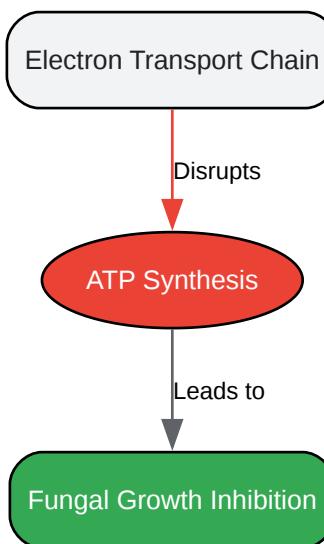
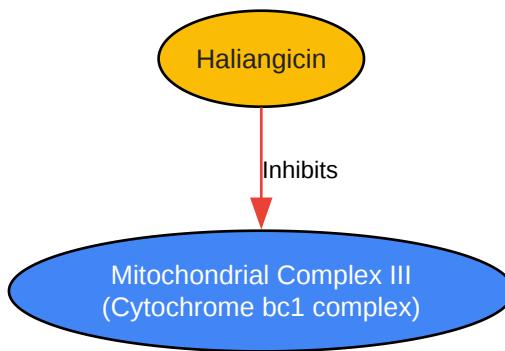
Proposed Biosynthetic Pathway of Haliangicin



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Caption: Proposed biosynthetic pathway of Haliangicin involving PKS assembly and tailoring enzymes.

Mechanism of Action



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Caption: Mechanism of action of Haliangicin via inhibition of the mitochondrial respiratory chain.

Conclusion

Haliangicin D, as a component of an inseparable mixture of geometrical isomers, represents a potent antifungal agent derived from the marine myxobacterium *Haliangium ochraceum*. This guide has provided a detailed overview of its discovery, the producing organism, its biological activity, and the methodologies for its production and isolation. The elucidation of its biosynthetic pathway and mechanism of action offers valuable insights for synthetic biology approaches to generate novel analogs with improved therapeutic potential. Further research into the individual activities of the Haliangicin isomers, should their separation become feasible, could unveil even more specific and potent antifungal properties, contributing to the development of new therapeutics to combat fungal infections.

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